Product packaging for Benzoylmesaconine(Cat. No.:)

Benzoylmesaconine

Cat. No.: B1261751
M. Wt: 589.7 g/mol
InChI Key: PULWZCUZNRVAHT-IJNXHYLPSA-N
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Description

Contextualization within Aconitum Alkaloid Research

Benzoylmesaconine (BMA) is recognized as a principal alkaloid component found in the processed lateral roots of Aconitum carmichaelii, a plant commonly known as Fuzi in traditional Chinese medicine. researchgate.netacs.orgmedchemexpress.com This compound is a key subject in the study of Aconitum alkaloids, which are known for being both bioactive and toxic ingredients in Aconitum plants. cjnmcpu.com Research often focuses on BMA as it is a hydrolysate of the more toxic diester alkaloid, hypaconitine (B608023). researchgate.netnih.gov In fact, the process of decocting or processing Aconitum tubers leads to the transformation of highly toxic diester-diterpenoid alkaloids into monoester-diterpenoid alkaloids like this compound. researchgate.netnih.gov Due to its relative abundance and role as a marker of this transformation, BMA is frequently used for the quality control of processed aconite roots and their derived products. researchgate.netnih.gov Studies have investigated its various biological activities, including analgesic, anti-inflammatory, antiviral, and antifungal properties. researchgate.netnih.govmdpi.com

Overview of Diterpenoid Alkaloids

Diterpenoid alkaloids (DAs) are a class of naturally occurring compounds characterized by their complex and intricate chemical structures. capes.gov.br These compounds are primarily produced by plants in the genera Aconitum, Delphinium, and Consolida within the Ranunculaceae family. mdpi.comnih.govnih.gov The fundamental structure of these alkaloids originates from the amination of tetracyclic or pentacyclic diterpenes, resulting in heterocyclic systems that contain a β-aminoethanol, methylamine, or ethylamine (B1201723) functional group. capes.gov.brmdpi.comnih.gov

Diterpenoid alkaloids are systematically classified based on the number of carbon atoms in their core skeleton. mdpi.comnih.gov This classification helps in understanding their structural diversity and biosynthetic origins.

Table 1: Classification of Diterpenoid Alkaloids

Classification Carbon Atoms Description Representative Subtypes
C18-Diterpenoid Alkaloids 18 Formed by the demethylation at the C4 position of C19-DAs. mdpi.com Ranaconitines, Lappaconitines mdpi.com
C19-Diterpenoid Alkaloids 19 The largest and most common category of DAs, possessing a pentacyclic structure. mdpi.comnih.gov Aconitine-type, Lycoctonine-type neu.edu.tr

| C20-Diterpenoid Alkaloids | 20 | Characterized by a more complex tetracyclic diterpene backbone. mdpi.com | Atisine, Hetisine, Veatchine mdpi.comneu.edu.tr |

These compounds exhibit a vast range of biological activities, from potent neurotoxins to valuable pharmacological agents. capes.gov.brnih.gov

Significance of this compound as a Monoester Derivative

The alkaloids found in Aconitum species are typically categorized into three main types based on their esterification: diester-diterpenoid alkaloids (DDAs), monoester-diterpenoid alkaloids (MDAs), and amino-alcohol diterpenoid alkaloids. researchgate.netresearchgate.net this compound is a prominent member of the monoester-diterpenoid alkaloid (MDA) category. nih.govnih.gov

This compound is distinguished by being the most abundant of the three main monoester alkaloids found in processed Aconitum plants, the others being benzoylaconine (B606023) (BAC) and benzoylhypaconine (B8069442) (BHA). researchgate.netnih.govresearchgate.net While the hydrolysis of the ester group at the C8 position dramatically lowers toxicity, the retention of the benzoyl ester at the C14 position is crucial for maintaining pharmacological effects. rsc.org Consequently, BMA is considered a primary active constituent in processed Aconitum, possessing notable analgesic and anti-inflammatory activities with a more favorable toxicological profile compared to its diester precursors. researchgate.netnih.govjst.go.jpnih.gov

Table 2: Comparison of Diterpenoid Alkaloid Types in Aconitum

Alkaloid Type Description Key Structural Feature Example Compounds Relative Toxicity
Diester-Diterpenoid Alkaloids (DDAs) Alkaloids with two ester groups, typically at C8 and C14. rsc.org Ester groups at C8 and C14 Aconitine (B1665448), Mesaconitine (B191843), Hypaconitine researchgate.netnih.gov High researchgate.netnih.govrsc.org
Monoester-Diterpenoid Alkaloids (MDAs) Hydrolysis products of DDAs, with one ester group, typically at C14. rsc.org Benzoyl ester at C14 This compound, Benzoylaconine, Benzoylhypaconine researchgate.netnih.gov Low researchgate.netnih.govmdpi.comrsc.org

| Amino-alcohol Diterpenoid Alkaloids | Hydrolysis products of MDAs, lacking ester groups. researchgate.netrsc.org | Hydroxyl groups at C8 and C14 | Aconine rsc.org | Lower/Negligible rsc.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H43NO10 B1261751 Benzoylmesaconine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43NO10/c1-32-13-28(14-38-2)17(33)11-18(39-3)30-16-12-29(36)25(42-27(35)15-9-7-6-8-10-15)19(16)31(37,24(34)26(29)41-5)20(23(30)32)21(40-4)22(28)30/h6-10,16-26,33-34,36-37H,11-14H2,1-5H3/t16-,17-,18+,19-,20+,21+,22-,23?,24+,25-,26+,28+,29-,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULWZCUZNRVAHT-IJNXHYLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Characterization of Benzoylmesaconine

Natural Occurrence and Sources

Benzoylmesaconine is a naturally occurring alkaloid found predominantly within plants of the Aconitum genus.

The primary and most well-documented source of this compound is the lateral root of Aconitum carmichaelii Debx., a plant widely cultivated in southwestern China. nih.govfrontiersin.org The processed lateral roots, known in Traditional Chinese Medicine as "Fuzi," contain a complex mixture of alkaloids. nih.gov this compound is considered one of the six representative monoester-type diterpenoid alkaloids in Fuzi and serves as a key chemical marker for quality control of the herb and its derived products. mdpi.comresearchgate.netnih.govfao.org It is formed through the hydrolysis of more toxic diester-diterpenoid alkaloids, such as mesaconitine (B191843), during processing. nih.govmdpi.com The concentration of this compound in the plant can vary based on geographical origin and the specific processing methods employed. mdpi.com

Beyond A. carmichaelii, this compound and its structural analogues have been identified in a variety of other species within the Aconitum genus. These include:

Aconitum chasmanthum : The roots of this species, native to the Himalayas, contain this compound as a hydrolyzed analogue of its primary diester alkaloids. nih.govmdpi.comarccjournals.com

Aconitum kusnezoffii : Used in traditional medicine, the tuber of this species contains this compound among its principal alkaloidal constituents. researchgate.netnih.govcoms.events

Aconitum pendulum : This species, also known as "Tie-bang-chui" in Tibetan medicine, has been found to contain this compound. frontiersin.orgarabjchem.org

Aconitum triphyllum : this compound is listed as a constituent of this species. fao.orgcoms.eventsnaturalproducts.net

Aconitum japonicum naturalproducts.net

Aconitum vilmorinianum mdpi.com

Aconitum anthora u-szeged.hu

Aconitum moldavicum u-szeged.hu

Aconitum carmichaelii

Isolation Methodologies

The isolation of this compound from its plant sources involves a multi-step process combining extraction and chromatographic techniques. A common procedure begins with the air-dried and powdered roots of the Aconitum plant, typically A. carmichaelii. nih.gov

The general isolation protocol is as follows:

Extraction : The plant material is extracted using a solvent, frequently 90% ethanol (B145695), often under reflux in a Soxhlet extractor. nih.gov The solvent is then removed under reduced pressure to yield a crude extract residue. nih.gov

Initial Purification with Macroporous Resin : The crude extract is passed through a macroporous resin column. Elution is performed with a stepwise gradient of ethanol-water solutions (e.g., pure water, 30% EtOH, 60% EtOH, 90% EtOH). nih.gov this compound is typically found in the 30% ethanol fraction. nih.gov Studies have shown that specific resins, such as NKA-II, offer optimal adsorption and desorption capacities for enriching Aconitum alkaloids. nih.gov

Column Chromatography : The enriched fraction is further purified using silica (B1680970) gel column chromatography. nih.gov The column is eluted with a solvent gradient system, such as chloroform-methanol, with increasing polarity (e.g., from 99:1 to 1:1). nih.gov Fractions are collected and monitored, with this compound typically isolating from specific fractions to yield a purified compound. nih.gov

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is widely used for the final purification, quantification, and analysis of this compound. researchgate.netresearchgate.net This technique allows for precise separation from other closely related alkaloids. researchgate.net

Structural Elucidation Approaches

The definitive structure of this compound has been established through a combination of advanced spectroscopic methods and X-ray crystallography.

Spectroscopic analysis is fundamental to identifying and confirming the structure of this compound. jchps.com

Mass Spectrometry (MS) : MS techniques are used to determine the molecular weight and elemental formula of the compound. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides precise mass data. researchgate.net Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (e.g., HPLC-MS, UHPLC-Q-TOF-MS), is employed to analyze fragmentation patterns, which helps in identifying the core aconitane (B1242193) skeleton and its substituents. mdpi.comnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. nih.gov While the crystal structure of its hydrochloride salt was reported before detailed NMR data for the compound itself, ¹H NMR data has since been published for 14-benzoylmesaconine hydrochloride methanol (B129727) monosolvate. nih.gov This data reveals characteristic chemical shifts for the protons in the molecule, confirming the arrangement of its functional groups. nih.goviucr.org

A selection of reported ¹H NMR chemical shifts for 14-benzoylmesaconine hydrochloride is presented in the table below.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Aromatic (Benzoyl)8.08d
Aromatic (Benzoyl)7.58t
Aromatic (Benzoyl)7.45t
H-145.01d
H-64.58d
-4.17t
-OCH₃3.70s
-3.57d
Data sourced from a study on 14-benzoylmesaconine hydrochloride methanol monosolvate. nih.goviucr.org

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in its crystalline state. wikipedia.org The crystal structure of 14-benzoylmesaconine hydrochloride methanol monosolvate has been determined, offering definitive confirmation of its stereochemistry and conformation. nih.goviucr.org

The analysis revealed an aconitine-type carbon skeleton composed of four six-membered rings and two five-membered rings. iucr.org Three of the six-membered rings adopt a chair conformation, while one is in a boat conformation. The two five-membered rings exhibit envelope conformations. iucr.org Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a chloroform (B151607) solution. nih.gov

Crystallographic Data for 14-Benzoylmesaconine Hydrochloride Methanol Monosolvate:

Parameter Value
Formula C₃₁H₄₄NO₁₀⁺·Cl⁻·CH₄O
Molecular Weight 658.16
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a 12.919 (3) Å
b 15.748 (3) Å
c 16.045 (3) Å
Volume 3264.2 (11) ų
Z 4
Data obtained from single-crystal X-ray diffraction analysis. iucr.org

Biosynthesis and Biotransformation Pathways

Precursors and Early Stages of Diterpenoid Alkaloid Biosynthesis

The journey to forming complex diterpenoid alkaloids like benzoylmesaconine begins with fundamental building blocks common to all terpenoids. The initial stages involve the synthesis of isoprene (B109036) units and their subsequent assembly into a larger diterpene skeleton.

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Pathways

The biosynthesis of all terpenoids, including the diterpenoid alkaloid family, originates from two five-carbon precursors: Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). nih.govnih.gov Plants utilize two distinct and compartmentally separated pathways to produce these essential building blocks. nih.govgenome.jp

The Mevalonate (MVA) Pathway : Occurring primarily in the cytoplasm, this pathway synthesizes IPP and DMAPP from acetyl-CoA. nih.govnih.gov It is a six-step enzymatic process and is generally responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30). nih.govmdpi.com

The Methylerythritol 4-Phosphate (MEP) Pathway : Located within the plastids, the MEP pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.govnih.gov This pathway typically supplies the precursors for monoterpenes (C10), diterpenes (C20), and carotenoids (C40). nih.govgenome.jp

The biosynthesis of diterpenoid alkaloids draws precursors from these foundational pathways, highlighting the interconnectedness of primary and secondary metabolism in plants. rsc.orgresearchgate.net

Geranylgeranyl Pyrophosphate (GGPP) Cyclization

The next crucial phase is the formation of the characteristic 20-carbon (C20) diterpene skeleton. This process begins with the head-to-tail condensation of three IPP molecules with one DMAPP molecule, a reaction catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), to yield Geranylgeranyl Pyrophosphate (GGPP). researchgate.netmdpi.com

GGPP serves as the universal precursor for the biosynthesis of all diterpenoids. nih.govnih.gov The creation of the complex, multi-ringed alkaloid core involves a two-step cyclization process mediated by two classes of diterpene synthases (diTPSs):

Class II diTPS : An enzyme such as ent-copalyl diphosphate (B83284) synthase (CPS) catalyzes the initial protonation-initiated cyclization of the linear GGPP molecule to form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). nih.govresearchgate.net This intermediate is the sole precursor for all diterpenoid alkaloids in Aconitum. nih.gov

Class I diTPS : A second enzyme, such as a kaurene synthase-like (KSL) enzyme, takes the ent-CPP intermediate and performs further cyclization and rearrangement reactions to produce the tetracyclic diterpene scaffolds. nih.govresearchgate.net Depending on the specific KSL enzyme, different skeletons can be formed, such as ent-kaurene (B36324) and ent-atisane, which are the direct precursors for C19 and C18 diterpenoid alkaloids. rsc.orgnih.govnih.gov

Enzymatic Steps and Involved Genes

Following the formation of the basic diterpene skeleton, a series of structural modifications occur, catalyzed by various enzyme families. These tailoring enzymes are responsible for the vast diversity of diterpenoid alkaloids.

Cytochrome P450 Enzymes (CYPs)

Cytochrome P450 monooxygenases (CYPs) are a large family of enzymes critical for the decoration and modification of the alkaloid core. frontiersin.orgnih.gov They are responsible for a wide range of oxidative reactions, including hydroxylations, which are essential for creating the final functionalized molecule. nih.govresearchgate.net

Transcriptome analyses of Aconitum species have identified numerous CYP genes potentially involved in diterpenoid alkaloid biosynthesis. frontiersin.orgnih.gov For instance, in Aconitum pendulum, a co-expression network analysis revealed that the gene ApCYP199 correlated solely with the accumulation of this compound. nih.gov Another key CYP is ent-kaurene oxidase, which carries out repeated oxidations on the ent-kaurene skeleton. rsc.orgmdpi.com While many studies on human metabolism focus on the breakdown of these alkaloids by enzymes like CYP3A4 and CYP3A5, these investigations confirm the types of reactions (demethylation, dehydrogenation, hydroxylation) that CYPs catalyze on this class of compounds. nih.govwikipedia.orgoup.comnih.gov

BAHD Acyltransferases

The BAHD family of acyltransferases plays a pivotal role in the final steps of biosynthesis, catalyzing the esterification of the alkaloid skeleton. frontiersin.orgnih.gov This acylation is a key determinant of the alkaloid's biological properties. These enzymes are often considered the terminal step in the synthesis of highly toxic diester diterpenoid alkaloids. nih.gov

Research suggests that different subfamilies of BAHD acyltransferases are responsible for adding specific acyl groups at different positions on the alkaloid core. nih.gov

Clade V_a_ : Members of this subfamily are speculated to be responsible for decorating the C-14 position with a benzoyl group, a key structural feature of this compound. nih.gov

Clade III : This clade is believed to be responsible for the formation of the acetyl ester at the C-8 position, which is characteristic of mesaconitine (B191843), the direct precursor to this compound. nih.gov

In a study on Aconitum pendulum, 77 BAHD acyltransferase genes were identified as potentially participating in diterpenoid alkaloid biosynthesis. frontiersin.orgnih.gov

Formation of Monoester Alkaloids from Diester Precursors

This compound is classified as a monoester diterpenoid alkaloid (MDA). nih.gov It is not typically synthesized de novo in this form but is instead derived from a more complex diester precursor through hydrolysis.

The direct precursor to this compound is mesaconitine, a highly toxic diester diterpenoid alkaloid (DDA). rsc.orgnih.gov The transformation involves the hydrolysis of the acetyl group at the C-8 position of the mesaconitine molecule, leaving the benzoyl group at the C-14 position intact. rsc.org This conversion from a diester to a monoester alkaloid is a critical process that significantly reduces the compound's toxicity. nih.govresearchgate.netscienceopen.com This hydrolysis reaction can occur under different conditions, including the traditional boiling and processing of Aconitum roots for medicinal use or through enzymatic metabolism in biological systems, such as by human intestinal microsomes. rsc.orgscienceopen.com

Hydrolysis Processes in Aconitum Species

This compound is a monoester-diterpenoid alkaloid that is not typically biosynthesized directly in Aconitum plants in significant quantities. cabidigitallibrary.org Instead, it is primarily a product of the hydrolysis of more complex diester-diterpenoid alkaloids, such as mesaconitine. nih.govnih.gov This transformation is a critical aspect of the plant's chemistry, especially when subjected to processing or metabolic activities. nih.govoup.com

The hydrolysis process follows a sequential, two-step pathway involving the cleavage of ester bonds at specific positions on the diterpenoid skeleton. nih.gov

First Hydrolysis (Deacetylation): The initial step is the hydrolysis of the acetyl group at the C8 position of a diester alkaloid like mesaconitine. This reaction yields the corresponding monoester alkaloid, this compound. nih.gov This conversion from a diester to a monoester alkaloid is a form of deacetylation. nih.gov

Second Hydrolysis (Debenzoylation): this compound can undergo further hydrolysis. This second step involves the cleavage of the benzoyl group at the C14 position. nih.govrsc.org The product of this reaction is an amine-diterpenoid alkaloid, mesaconine, which lacks both of the original ester groups. nih.govctca.center

This stepwise hydrolysis is not only a result of artificial processing but also occurs naturally within the body after ingestion. nih.govoup.com Studies have shown that after oral intake of Aconitum extracts, the concentration of diester alkaloids like aconitine (B1665448) and mesaconitine decreases, while the concentrations of their monoester hydrolysis products, including benzoylaconine (B606023) and this compound, increase in the blood and urine. nih.govoup.com This biotransformation is mainly carried out by carboxylesterase enzymes in the body. nih.gov The metabolism of this compound itself has been studied in human liver microsomes, where demethylation and dehydrogenation were identified as the main metabolic pathways. rsc.org

Role of Processing in Alkaloid Transformation

The processing of Aconitum tubers is a traditional practice designed to alter the chemical composition of the raw plant material. mdpi.comfrontiersin.org This transformation is primarily achieved through hydrolysis, which is intentionally induced by methods such as soaking, boiling, heating, or steaming the raw tubers. ctca.centerresearchgate.netnih.gov

The central purpose of processing is to convert the highly toxic diester-diterpenoid alkaloids (DDAs) into less toxic monoester-diterpenoid alkaloids (MDAs) and subsequently into even less toxic amine-diterpenoid alkaloids. rsc.orgresearchgate.netnih.gov During processing, the ester bonds of compounds like mesaconitine, aconitine, and hypaconitine (B608023) are hydrolyzed. nih.govmdpi.com This leads to a significant decrease in the concentration of the parent diester alkaloids and a corresponding increase in the concentration of their monoester derivatives, such as this compound, benzoylaconine, and benzoylhypaconine (B8069442). researchgate.netnih.gov Research confirms that traditional processing methods effectively facilitate this chemical transformation. mdpi.com

For example, studies comparing the chemical profiles of unprocessed and processed Aconitum tubers clearly show a reduction in DDAs and an increase in MDAs. researchgate.netnih.gov This shift is a direct consequence of the hydrolysis induced by heating and moisture during processing. ctca.centerresearchgate.net this compound is often the most abundant monoester alkaloid found in processed Aconitum products and is considered a principal active component. nih.govnih.gov

The following table illustrates the general effect of processing on the relative abundance of different classes of alkaloids in Aconitum tubers, based on research findings. researchgate.netnih.gov

Alkaloid ClassRelative Content in Unprocessed TubersRelative Content in Processed TubersTransformation Process
Diester-Diterpenoid Alkaloids (e.g., Mesaconitine)HighLowHydrolysis (Deacetylation)
Monoester-Diterpenoid Alkaloids (e.g., this compound)Low / TraceHighFormation via Hydrolysis
Amine-Diterpenoid Alkaloids (e.g., Mesaconine)Very Low / Not DetectedIncreasedHydrolysis (Debenzoylation)

Analytical Methodologies for Benzoylmesaconine Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of benzoylmesaconine from complex matrices such as plant extracts and biological fluids. Various chromatographic methods have been optimized to achieve high resolution, sensitivity, and accuracy.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination of this compound. researchgate.netnih.gov Optimized HPLC methods allow for the reliable and reproducible analysis of this compound in both raw plant materials and processed products. researchgate.netnih.gov

A common approach involves using a reversed-phase C18 column with a gradient elution. nih.govnih.govnih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) bicarbonate or phosphoric acid adjusted to a specific pH with triethylamine. nih.govnih.govnih.gov Detection is typically carried out using a UV detector, with a wavelength of around 238 nm or 240 nm being effective for monitoring this compound. nih.govnih.gov

Method validation for HPLC analysis of this compound has demonstrated good linearity over a range of concentrations. nih.gov For instance, one study reported a coefficient of determination (R²) of 0.9998 over a concentration range of 4.08–204.20 μg/ml. nih.gov The precision of these methods is also high, with relative standard deviations (RSDs) for intra-day and inter-day assays being less than 1.36%. nih.govnih.gov Furthermore, recovery rates are typically excellent, with average recoveries reported to be around 96.95%. nih.govnih.gov The limit of detection for this compound by HPLC can be as low as 8 ng. nih.gov

It is important to note that the choice of mobile phase and pH can significantly affect the retention time and separation of this compound. researchgate.net Additionally, the stability of diester-diterpenoid alkaloids, which can hydrolyze to form monoester alkaloids like this compound, should be considered during sample preparation and analysis, as the use of solvents like methanol (B129727) or ethanol (B145695) can lead to degradation. jfda-online.com

HPLC Method Parameters for this compound Analysis
ParameterDetailsReference
ColumnReversed-phase C18 nih.govnih.govnih.gov
Mobile PhaseGradient elution with acetonitrile and aqueous buffer (e.g., ammonium bicarbonate, phosphoric acid) nih.govnih.govnih.gov
Detection Wavelength238 nm or 240 nm nih.govnih.gov
Linearity (R²)0.9998 nih.gov
Precision (RSD)<1.36% nih.govnih.gov
Average Recovery96.95% nih.govnih.gov
Limit of Detection8 ng nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For enhanced sensitivity and specificity, particularly in complex biological matrices like plasma, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. mdpi.comnih.govnih.gov This technique combines the superior separation capabilities of UPLC with the highly selective and sensitive detection of tandem mass spectrometry.

UPLC-MS/MS methods have been developed for the simultaneous determination of this compound along with other related Aconitum alkaloids. nih.govmdpi.com These methods typically utilize a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water containing a modifier like formic acid. nih.govmdpi.com The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, and quantification is achieved using multiple reaction monitoring (MRM). nih.govmdpi.combrieflands.com

The validation of UPLC-MS/MS methods demonstrates excellent performance. Linearity is typically observed over a wide concentration range, with correlation coefficients (r²) greater than 0.99. mdpi.com The lower limit of quantification (LLOQ) for this compound can be as low as 0.3 ng/mL. mdpi.com Precision and accuracy are also well within acceptable limits, with relative standard deviations (RSD) for intra-day and inter-day precision being below 15%. mdpi.com These robust methods are suitable for pharmacokinetic studies, allowing for the detailed analysis of the absorption, distribution, metabolism, and excretion of this compound. mdpi.comnih.gov

UPLC-MS/MS Method Parameters for this compound Analysis
ParameterDetailsReference
ColumnC18 nih.govmdpi.com
Mobile PhaseGradient elution with acetonitrile and water with formic acid nih.govmdpi.com
Ionization ModePositive Electrospray Ionization (ESI) nih.govmdpi.combrieflands.com
Detection ModeMultiple Reaction Monitoring (MRM) nih.govmdpi.combrieflands.com
Linearity (r²)>0.99 mdpi.com
Lower Limit of Quantification (LLOQ)0.3 ng/mL mdpi.com
Precision (RSD)<15% mdpi.com

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS)

For comprehensive profiling and identification of known and unknown Aconitum alkaloids, including this compound, Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) is a powerful tool. x-mol.netnih.gov This high-resolution mass spectrometry technique provides accurate mass measurements, which are invaluable for compound identification and structural elucidation. plos.org

UPLC-QTOF-MS/MS has been successfully applied to differentiate between various Aconitum species and to identify chemical markers. x-mol.netnih.gov In such studies, this compound has been identified as an important marker associated with the medicinal properties of certain Aconitum species. x-mol.net The method allows for the rapid detection and characterization of a wide range of diester-diterpenoid alkaloids and their hydrolysis products. plos.org

The data acquisition in UPLC-QTOF-MS/MS often involves a survey scan in the Orbitrap analyzer followed by MS/MS scans, providing high-resolution fragment data. plos.org This detailed fragmentation information is crucial for confirming the identity of compounds and for distinguishing between isomers. Chemometric approaches, such as principal component analysis, are often used in conjunction with UPLC-QTOF-MS/MS data to analyze the complex chemical profiles of Aconitum samples. x-mol.netresearchgate.net

Immunoassay Systems

Immunoassays offer a different approach to the analysis of this compound, providing high-throughput screening capabilities. These methods are based on the specific binding of an antibody to the target analyte.

Enzyme Immunoassay (EIA) Development and Application

Enzyme immunoassays (EIAs) have been developed for the quantitative determination of Aconitum alkaloids. researchgate.netcapes.gov.br While specific EIAs for this compound have been developed, the principle often involves creating antibodies that can recognize the core structure of aconitine-type alkaloids. wakan-iyaku.gr.jpnih.gov

The development of an EIA involves synthesizing a hapten, which is a small molecule that can elicit an immune response when attached to a larger carrier protein like bovine serum albumin (BSA). capes.gov.brwakan-iyaku.gr.jp This conjugate is then used to immunize animals to produce antibodies. For detection, an enzyme-labeled antigen is used to compete with the analyte in the sample for binding to the antibody. The resulting signal is inversely proportional to the concentration of the analyte.

EIAs can be highly sensitive, with detection ranges in the nanogram per milliliter or even picogram per tube level. capes.gov.brwakan-iyaku.gr.jp The specificity of the assay depends on the cross-reactivity of the antibody with other related alkaloids. Some assays are highly specific to a single alkaloid, while others may show cross-reactivity with a group of structurally similar compounds. capes.gov.brnih.gov These assays have been successfully applied to the analysis of biological samples. researchgate.net

Spectroscopic and Biophysical Characterization in Molecular Interactions

Understanding the interaction of this compound with biological macromolecules is essential for elucidating its mechanism of action and potential toxicity. Spectroscopic and biophysical techniques provide valuable insights into these molecular interactions.

Recent research has investigated the interaction between this compound and proteins, such as hen egg white lysozyme (B549824) (HEWL), using a variety of analytical techniques. researcher.lifenih.gov These studies aim to understand how this compound affects the structure and function of proteins. researcher.lifenih.gov

Several spectroscopic and biophysical methods have been employed:

Tryptophan Fluorescence Assay: This technique is used to monitor changes in the local environment of tryptophan residues in a protein upon binding of a ligand. A decrease in tryptophan fluorescence intensity can indicate an interaction between this compound and the protein. researcher.lifenih.gov

Light Scattering and Thioflavin T (ThT) Binding Assays: These methods are used to detect protein aggregation and the formation of amyloid fibrils. An increase in light scattering and ThT fluorescence suggests that this compound may induce protein aggregation. researcher.lifenih.gov

8-Anilino-1-naphthalenesulfonic acid (ANS) Binding Assay: ANS is a fluorescent probe that binds to exposed hydrophobic regions of proteins. Changes in ANS fluorescence can indicate conformational changes in the protein structure upon interaction with this compound. researcher.lifenih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary structure of proteins. A reduction in the α-helical content of a protein in the presence of this compound indicates that the compound induces conformational alterations. researcher.lifenih.gov

Enzyme Activity Assays: These assays measure the functional activity of an enzyme. A loss of enzymatic function in the presence of this compound suggests that the structural changes induced by the compound are detrimental to its biological activity. researcher.lifenih.gov

Molecular Docking: This computational technique is used to predict the binding mode and interactions between a ligand and a protein at the molecular level. Molecular docking studies can identify key amino acid residues involved in the binding of this compound and the types of interactions, such as hydrogen bonds and hydrophobic interactions. researcher.lifenih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy serves as a key tool for investigating the interaction between this compound (BMA) and proteins. Assays under this category are instrumental in detecting conformational changes and binding events.

Tryptophan Assay: This assay is utilized to probe the local environment of tryptophan residues within a protein upon interaction with a ligand. In studies involving Hen Egg White Lysozyme (HEWL), a tryptophan assay revealed a concentration-dependent quenching of intrinsic tryptophan fluorescence when exposed to BMA. scilit.comresearchgate.netresearcher.lifenih.gov This quenching indicates a direct interaction between BMA and HEWL, suggesting that the compound alters the microenvironment of the tryptophan residues. scilit.comresearchgate.netresearcher.lifenih.gov

Thioflavin T (ThT)-binding Assay: The ThT-binding assay is a standard method for detecting the formation of amyloid fibrils. Research has shown that the interaction of BMA with HEWL leads to an increase in ThT fluorescence. scilit.comresearcher.liferesearchgate.net This finding confirms that BMA induces the formation of amyloid-like aggregates and protein fibrillation. scilit.comresearcher.liferesearchgate.net

8-anilino-1-naphthalenesulfonic acid (ANS)-binding Assay: The ANS assay is used to detect changes in the exposed hydrophobic regions of a protein. Studies have demonstrated that in the presence of BMA, there is an increase in ANS fluorescence when bound to HEWL. researchgate.netresearcher.lifenih.govresearchgate.net This suggests that BMA binding alters the protein's tertiary structure, leading to the exposure of hydrophobic patches. researchgate.netresearcher.lifenih.govresearchgate.net

Table 1: Summary of Fluorescence Spectroscopy Findings for this compound

Assay Key Finding Implication Citations
Tryptophan Assay Concentration-dependent quenching of HEWL fluorescence. Direct interaction between BMA and protein, altering the microenvironment of tryptophan residues. scilit.com, researchgate.net, researcher.life, nih.gov
ThT-binding Assay Increased ThT fluorescence upon BMA-HEWL interaction. BMA promotes protein aggregation and the formation of amyloid fibrils. scilit.com, researchgate.net, researcher.life
ANS-binding Assay Altered exposed hydrophobic regions on HEWL. BMA induces conformational changes, exposing hydrophobic areas of the protein. researchgate.net, researchgate.net, researcher.life, nih.gov

Light Scattering (Static and Dynamic Light Scattering)

Light scattering techniques are pivotal in characterizing the size and aggregation state of macromolecules in solution. Both static and dynamic light scattering (DLS) have been employed to study the effects of BMA on proteins. These methods have confirmed that the interaction between BMA and HEWL results in increased protein aggregation. scilit.comresearchgate.netresearcher.lifenih.govresearchgate.net DLS, also known as photon correlation spectroscopy, is particularly effective for studying the diffusion of macromolecules and determining their hydrodynamic radii, providing evidence for the formation of larger protein complexes induced by BMA. researchgate.net

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for analyzing the secondary structure of proteins. Research on BMA's interaction with HEWL using CD spectroscopy has shown a significant reduction in the protein's α-helix content. researchgate.netresearcher.lifenih.govresearchgate.net This observation indicates that BMA induces substantial conformational alterations, distorting the native secondary structure of the protein. researchgate.netresearcher.lifenih.govresearchgate.net The loss of helical structure is a key piece of evidence for the destabilizing effect of BMA on the protein's architecture. researchgate.netresearcher.lifenih.govresearchgate.net

Table 2: Biophysical Analysis of this compound-Protein Interaction

Technique Key Finding Implication Citations
Light Scattering Confirmed increased protein aggregation. BMA induces the formation of larger protein oligomers and aggregates. scilit.com, researchgate.net, researchgate.net, researcher.life, nih.gov
Circular Dichroism Reduction in α-helix content of HEWL. BMA alters the secondary structure of the protein, leading to conformational changes. researchgate.net, researchgate.net, researcher.life, nih.gov

Molecular Modeling and Docking Studies

Computational methods, specifically molecular modeling and docking, provide a theoretical framework for understanding the interaction between BMA and its biological targets at the atomic level. Molecular docking studies have been performed to elucidate the binding of BMA to HEWL. These studies successfully identified significant bonds and hydrophobic interactions between BMA and specific amino acid residues of the protein. researchgate.netresearcher.lifenih.govresearchgate.net The docking results complement experimental data by revealing that the putative binding site for BMA is located within the catalytic site of HEWL, near crucial residues like Trp-62 and Trp-63. researchgate.net Furthermore, molecular docking has been applied to investigate the anti-inflammatory properties of BMA, showing good binding capabilities to target proteins such as Akt1, which is involved in the PI3K-Akt signaling pathway. researchgate.net

Cellular and Molecular Assays

To investigate the biological activities of BMA, particularly its anti-inflammatory effects, a range of cellular and molecular assays are utilized.

Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Assays

The anti-inflammatory potential of BMA has been assessed by measuring its impact on inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS). In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, BMA was found to significantly decrease the production of both NO and ROS in a dose-dependent manner. researchgate.netnih.govnih.govresearchgate.net These assays are crucial in demonstrating that BMA can attenuate the inflammatory response by inhibiting key signaling molecules. researchgate.netnih.govnih.govresearchgate.net

Enzyme-Linked Immunosorbent Assays (ELISA)

ELISA is a widely used and sensitive method for quantifying specific proteins, such as cytokines, in biological samples. In the context of BMA research, ELISA has been instrumental in two key areas:

Anti-inflammatory Mechanism: To understand its anti-inflammatory action, ELISA kits were used to measure the levels of pro-inflammatory cytokines in LPS-stimulated RAW264.7 cells. researchgate.netnih.gov Research showed that pretreatment with BMA significantly reduced the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). researchgate.netnih.govresearchgate.net The assay also demonstrated a decrease in Prostaglandin (B15479496) E2 (PGE2) levels. researchgate.netnih.gov

Alkaloid Quantification: A novel ELISA method was developed for the quantitative determination of monoester-type aconitic alkaloids. tandfonline.comtandfonline.com In this application, an immunogen of this compound was used to produce antibodies. tandfonline.comtandfonline.com This assay proved to be highly sensitive, with a working range for the related alkaloid Benzoylhypaconine (B8069442) from 1 ng/ml to 5 μg/ml, and was successfully applied to pharmacokinetic studies in rats. tandfonline.comtandfonline.com

Table 3: Summary of Cellular and Molecular Assay Findings for this compound

Assay Type Model System Key Finding Implication Citations
NO and ROS Assays LPS-stimulated RAW264.7 macrophages Significantly decreased production of NO and ROS. BMA exhibits anti-inflammatory effects by inhibiting key inflammatory mediators. researchgate.net, nih.gov, nih.gov, researchgate.net
ELISA LPS-stimulated RAW264.7 macrophages Markedly reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE2. BMA's anti-inflammatory activity involves the suppression of pro-inflammatory cytokine expression. researchgate.net, nih.gov, researchgate.net
ELISA Development for alkaloid detection Developed a sensitive assay for monoester-type aconitic alkaloids using a BMA-derived immunogen. Provides a quantitative tool for pharmacokinetic studies of related alkaloids. tandfonline.com, tandfonline.com

Quantitative Real-Time Polymerase Chain Reaction (qPCR)

Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a crucial technique for investigating the effects of this compound on gene expression at the transcriptional level. wikipedia.org This methodology allows for the detection and quantification of specific mRNA transcripts in real-time, providing insights into how this compound modulates cellular pathways. wikipedia.org

In studies examining the anti-inflammatory properties of this compound, qPCR has been employed to measure the mRNA expression levels of key pro-inflammatory genes. nih.govnih.gov Research on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages demonstrated that pretreatment with this compound significantly curbed the transcriptional upregulation of several inflammatory mediators. nih.gov Specifically, the mRNA levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) were markedly reduced in a dose-dependent manner following this compound administration. nih.govresearchgate.net

Furthermore, qPCR analysis revealed that this compound also inhibits the expression of genes encoding inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory process. nih.govnih.gov These findings indicate that this compound exerts its anti-inflammatory effects in part by transcriptionally repressing the genes for pro-inflammatory cytokines and enzymes. researchgate.net

Table 1: Effect of this compound on mRNA Expression of Pro-inflammatory Genes in LPS-Stimulated RAW264.7 Macrophages

GeneTreatmentResult
TNF-αThis compound + LPSSignificantly reduced mRNA expression compared to LPS alone. nih.gov
IL-1βThis compound + LPSSignificantly reduced mRNA expression compared to LPS alone. nih.gov
IL-6This compound + LPSSignificantly reduced mRNA expression compared to LPS alone. nih.gov
iNOSThis compound + LPSSignificantly inhibited mRNA expression compared to LPS alone. nih.gov
COX-2This compound + LPSSignificantly inhibited mRNA expression compared to LPS alone. nih.gov

Western Blot Analysis

Western blot analysis is an indispensable technique for studying the impact of this compound on protein expression and signaling pathways. This method allows for the detection and quantification of specific proteins within a sample, providing critical information about the molecular mechanisms underlying the compound's effects.

In research focused on the anti-inflammatory actions of this compound, Western blotting has been instrumental in elucidating its influence on the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov Studies have shown that this compound treatment significantly suppresses the phosphorylation of key proteins in the MAPK pathway, including JNK, p38, and ERK, in LPS-stimulated macrophages. nih.govnih.gov

Furthermore, Western blot results demonstrate that this compound inhibits the activation of the NF-κB pathway. nih.gov This is evidenced by the reduced phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov Consequently, the nuclear translocation of the p65 subunit of NF-κB is also diminished, as confirmed by Western blot analysis of nuclear protein fractions. nih.gov The expression of downstream inflammatory proteins, such as iNOS and COX-2, was also found to be dose-dependently inhibited by this compound. nih.govnih.gov

Table 2: Proteins Analyzed by Western Blot in this compound Research

Target ProteinPathway/FunctionEffect of this compound Treatment
p-JNKMAPK SignalingSuppressed LPS-induced phosphorylation. nih.gov
p-p38MAPK SignalingSuppressed LPS-induced phosphorylation. nih.gov
p-ERKMAPK SignalingSuppressed LPS-induced phosphorylation. nih.gov
p-IκBαNF-κB SignalingSignificantly decreased LPS-induced phosphorylation. nih.gov
IκBαNF-κB SignalingInhibited LPS-induced degradation. nih.gov
NF-κB p65 (Nuclear)NF-κB SignalingSignificantly inhibited LPS-induced nuclear translocation. nih.gov
iNOSInflammatory EnzymeInhibited LPS-induced protein expression. nih.gov
COX-2Inflammatory EnzymeInhibited LPS-induced protein expression. nih.gov

Immunofluorescence

Immunofluorescence is a powerful imaging technique used to visualize the subcellular localization of specific proteins, providing spatial context to the findings from methods like Western blotting. In the study of this compound's mechanism of action, immunofluorescence has been specifically used to observe the nuclear translocation of NF-κB p65. nih.govresearchgate.net

In LPS-stimulated RAW264.7 macrophages, the NF-κB p65 subunit typically moves from the cytoplasm into the nucleus to initiate the transcription of pro-inflammatory genes. nih.gov Immunofluorescence assays, using antibodies specific to p65, have visually confirmed that pretreatment with this compound effectively blocks this LPS-induced nuclear translocation. nih.govresearchgate.net In these experiments, cells are fixed, permeabilized, and then incubated with a primary antibody against NF-κB p65. nih.gov A secondary antibody labeled with a fluorescent dye is then used to visualize the location of the p65 protein. nih.gov The resulting images clearly show that in cells treated with this compound, the p65 protein remains predominantly in the cytoplasm, even in the presence of the LPS stimulus, corroborating the data obtained from Western blot analysis. nih.govresearchgate.net

Pharmacological Activities: in Vitro and in Vivo Mechanistic Studies

Anti-inflammatory Actions

Research has shown that Benzoylmesaconine exerts significant anti-inflammatory effects by modulating key cellular signaling pathways and regulating the production of inflammatory molecules. nih.govresearchgate.net Studies using RAW264.7 macrophage cells activated by LPS have been instrumental in elucidating these mechanisms. nih.govnih.gov

Modulation of Cellular Signaling Pathways

This compound's anti-inflammatory properties are significantly attributed to its ability to interfere with and suppress critical signaling cascades that are activated during an inflammatory response. nih.govresearchgate.net The compound targets both the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the transcription of numerous pro-inflammatory genes. nih.govtandfonline.com

The NF-κB signaling pathway is a crucial regulator of inflammation, and its activation leads to the transcription of various pro-inflammatory cytokines and mediators. researchgate.nettandfonline.com In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. researchgate.net Upon stimulation by inflammatory agents like LPS, IκBα becomes phosphorylated and subsequently degrades, allowing the NF-κB p65 subunit to translocate into the nucleus and initiate gene transcription. nih.govresearchgate.net

Studies have demonstrated that this compound effectively suppresses the activation of the NF-κB pathway in LPS-stimulated macrophages. nih.govresearchgate.net Research findings indicate that pretreatment with this compound markedly inhibits the phosphorylation and subsequent degradation of IκBα in a dose-dependent manner. nih.govresearchgate.net Furthermore, immunofluorescence and western blot analyses have confirmed that this compound blocks the LPS-induced nuclear translocation of the p65 subunit. nih.govresearchgate.net This inhibition of NF-κB activation is a key mechanism through which this compound reduces the expression of pro-inflammatory molecules. researchgate.net

The MAPK family, which includes c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), plays a critical role in mediating inflammatory processes. nih.govfrontiersin.org Activation of these kinases by stimuli such as LPS leads to the production of pro-inflammatory cytokines and other inflammatory mediators. nih.gov

Research has identified this compound as an effective inhibitor of the MAPK signaling pathway. nih.govresearchgate.net In studies conducted on activated RAW264.7 macrophages, treatment with this compound was found to suppress the LPS-induced phosphorylation of p38, JNK, and ERK in a dose-dependent fashion. nih.govresearchgate.net These findings demonstrate that the anti-inflammatory effect of this compound is mediated, in part, through the attenuation of the MAPK signaling cascade. nih.gov

Table 1: Effect of this compound on NF-κB and MAPK Signaling Pathways in LPS-Stimulated RAW264.7 Macrophages

PathwayTarget ProteinEffect of this compound TreatmentReference
NF-κB Phosphorylation of IκBαSignificantly decreased nih.govresearchgate.net
Degradation of IκBαSignificantly decreased nih.govresearchgate.net
Nuclear Translocation of p65Significantly suppressed/blocked nih.govresearchgate.net
MAPK Phosphorylation of JNKSuppressed in a dose-dependent manner nih.govresearchgate.net
Phosphorylation of p38Suppressed in a dose-dependent manner nih.govresearchgate.net
Phosphorylation of ERKSuppressed in a dose-dependent manner nih.govresearchgate.net
Nuclear Factor-kappa B (NF-κB) Pathway Suppression

Regulation of Pro-inflammatory Mediators and Cytokines

A key aspect of this compound's anti-inflammatory activity is its ability to control the output of molecules that drive the inflammatory process, including nitric oxide, reactive oxygen species, and pro-inflammatory enzymes. nih.govnih.govresearchgate.net

During inflammation, macrophages can produce large amounts of nitric oxide (NO) and reactive oxygen species (ROS), which contribute to tissue damage when overproduced. frontiersin.orgnih.govfrontiersin.org Scientific investigations have revealed that this compound can significantly curb the generation of these reactive molecules. nih.govresearchgate.net

In LPS-activated RAW264.7 macrophages, treatment with this compound resulted in a marked, dose-dependent inhibition of ROS production. researchgate.net Similarly, the compound was shown to substantially decrease the production of NO. nih.govresearchgate.net One study reported that a 160 μM concentration of this compound reduced NO levels by 58.92% in LPS-stimulated cells, highlighting its potent regulatory effect on these inflammatory mediators. researchgate.net

The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are responsible for the production of NO and prostaglandins (B1171923), respectively, during inflammation. researchgate.netresearchgate.net The expression of these enzymes is tightly regulated and is often induced by inflammatory stimuli like LPS. nih.gov

Research has consistently shown that this compound treatment significantly inhibits both the protein and mRNA expression levels of iNOS and COX-2 in LPS-activated macrophages. nih.govnih.govresearchgate.net This inhibition occurs in a dose-dependent manner. researchgate.net The suppression of iNOS and COX-2 expression directly correlates with the observed decrease in the production of NO and prostaglandin (B15479496) E2 (PGE2), respectively, confirming that this compound acts upstream to prevent the synthesis of these key inflammatory enzymes. nih.govresearchgate.net

Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

Mediator/EnzymeMeasurementEffect of this compound TreatmentReference
Nitric Oxide (NO) ProductionSignificantly decreased nih.govresearchgate.net
Reactive Oxygen Species (ROS) ProductionMarkedly inhibited in a dose-dependent manner researchgate.net
Inducible Nitric Oxide Synthase (iNOS) Protein and mRNA ExpressionSignificantly decreased in a dose-dependent manner nih.govresearchgate.net
Cyclooxygenase-2 (COX-2) Protein and mRNA ExpressionSignificantly decreased in a dose-dependent manner nih.govresearchgate.net
Secretion of Interleukin (IL)-1β, IL-6, and Tumor Necrosis Factor-alpha (TNF-α)

This compound has been shown to significantly inhibit the production and secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). In in vitro studies using lipopolysaccharide (LPS)-activated RAW264.7 macrophages, BMA treatment markedly reduced the release of these cytokines. nih.govnih.gov Specifically, at a concentration of 160 μM, BMA decreased the levels of TNF-α, IL-1β, and IL-6 to 89.42, 56.56, and 55.15 pg/mL, respectively. nih.gov This inhibition occurs at both the protein and mRNA levels, indicating that BMA suppresses the transcription of these pro-inflammatory cytokine genes. nih.govresearchgate.net The reduction in cytokine production is a key aspect of BMA's anti-inflammatory mechanism, as these molecules are central mediators of the inflammatory response. nih.govnih.gov

Effect of this compound (BMA) on Pro-inflammatory Cytokine Production in LPS-Activated RAW264.7 Macrophages. nih.gov
CytokineEffect of BMA TreatmentConcentration of BMAResulting Cytokine Level (pg/mL)
TNF-αInhibition160 μM89.42
IL-1βInhibition160 μM56.56
IL-6Inhibition160 μM55.15

Impact on Inflammasome Activation

This compound exerts a significant inhibitory effect on the activation of the NLRP3 inflammasome, a multiprotein complex crucial for the innate immune response and the maturation of pro-inflammatory cytokines like IL-1β. nih.govmdpi.com

The mechanism behind this compound's inhibition of the NLRP3 inflammasome involves a dual action: the reduction of intracellular potassium (K+) efflux and the disruption of the inflammasome's assembly. nih.gov A decrease in intracellular K+ concentration is a common trigger for NLRP3 inflammasome activation. researchgate.netfrontiersin.org By blocking this efflux, BMA prevents one of the key initiating signals for inflammasome formation. nih.gov Furthermore, BMA interferes with the physical assembly of the NLRP3 inflammasome components, which is a necessary step for its activation and subsequent downstream signaling. nih.gov This disruption of inflammasome assembly prevents the activation of caspase-1 and the maturation of IL-1β. nih.govmdpi.com

NLRP3 Inflammasome Inhibition

Animal Models of Inflammation (e.g., Gouty Arthritis, Colitis)

The anti-inflammatory efficacy of this compound has been validated in vivo using animal models of inflammatory diseases, including monosodium urate (MSU)-induced gouty arthritis and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. nih.gov In models of acute gout, BMA significantly alleviated inflammatory symptoms. nih.gov Similarly, in colitis models, BMA demonstrated a notable reduction in inflammation. nih.gov These findings in animal models provide strong evidence for the therapeutic potential of this compound in treating NLRP3-related inflammatory conditions. nih.gov

Analgesic Properties and Associated Mechanisms

In addition to its anti-inflammatory effects, this compound also possesses analgesic properties, which are linked to its ability to modulate key targets in the nervous system.

Voltage-Dependent Sodium Channel Modulation

The analgesic effects of this compound are associated with its modulation of voltage-dependent sodium channels. dntb.gov.uacjnmcpu.comdp.tech These channels are critical for the initiation and propagation of action potentials in neurons, and their modulation can significantly impact pain signaling. mdpi.comnih.gov By interacting with these channels, this compound can reduce neuronal excitability, thereby leading to a decrease in the sensation of pain.

Involvement of Brain Stem and Lumbar Enlargement

The analgesic properties of aconitine (B1665448) alkaloids, including this compound, appear to involve specific regions of the central nervous system. Research into the antinociceptive mechanism of mesaconitine (B191843), from which this compound is a hydrolyte, has pointed to the participation of the brain stem and the lumbar enlargement. nih.gov The analgesic effect of mesaconitine is thought to be mediated through the activation of noradrenergic and serotonergic descending inhibitory systems. nih.gov Specifically for this compound, its analgesic activity may be enacted through the activation of the nucleus raphe magnus (NRM), a structure located in the medulla oblongata of the brain stem. nih.gov The NRM is a key part of the descending pain inhibitory system. nih.gov

Antiviral and Antifungal Effects

This compound has been identified as having both antiviral and antifungal activities. mdpi.comncats.iofrontiersin.org Studies have shown that it can improve the resistance of thermally injured mice against infections with Herpes Simplex Virus type 1 (HSV-1) or Candida albicans. nih.govcohlife.org Interestingly, this compound does not appear to act by directly inhibiting the growth of these pathogens or reducing their viability in vitro. nih.govcohlife.org Instead, its efficacy is linked to its ability to modulate the host's immune response, particularly in immunocompromised states such as after a thermal injury. nih.gov

Immunomodulatory Mechanisms

The primary mechanism behind this compound's protective effects against certain pathogens is its immunomodulatory activity. frontiersin.org Rather than direct antimicrobial action, it influences the host's T-cell mediated immunity.

Research has demonstrated that this compound's therapeutic action is associated with the generation of CD4+ T cells. nih.gov In studies involving thermally injured mice, which are highly susceptible to infections, treatment with this compound led to improved resistance. nih.gov This enhanced resistance was transferable; burned mice that were inoculated with CD4+ T cells from this compound-treated donors were able to resist infections from HSV-1 and C. albicans. nih.gov

This effect is linked to the regulation of the balance between Type 1 and Type 2 T helper (Th) cell responses. Thermal injury often leads to a predominance of burn-associated Type 2 T cell responses, which can impair defense against certain pathogens like HSV-1. nih.gov this compound appears to act as an inhibitor of these Type 2 T cell responses by inducing the generation of CD4+ T cells that are antagonistic to them. nih.govtargetmol.com

Therapeutic Synergy in Infection Models (e.g., with IL-12 against Herpes Simplex Virus Type 1)

The immunomodulatory properties of this compound are highlighted by its synergistic effects when combined with other immune-stimulating agents. A key example is its combination with Interleukin-12 (IL-12) in treating severe HSV-1 infection in thermally injured mice. nih.gov IL-12 is a cytokine that promotes Type 1 T cell responses, which are crucial for controlling HSV-1 infection. nih.govresearchgate.net However, in thermally injured mice where Type 2 responses are dominant, IL-12 alone is not effective. nih.gov

When administered by themselves, neither IL-12 nor this compound was sufficient to protect the mice from HSV-1 infection. nih.gov However, a combination therapy of IL-12 and this compound resulted in the survival of 60-80% of the infected mice. nih.gov This suggests that by inhibiting the suppressive Type 2 T cell response, this compound allows IL-12 to effectively induce the necessary Type 1 response needed to fight the virus. nih.gov This synergy was also observed when IL-12 was combined with CD4+ T cells generated from this compound-treated mice. nih.gov Furthermore, splenic T cells from infected mice treated with the combination therapy produced Interferon-gamma (IFN-γ), a key Type 1 cytokine, upon stimulation, which was not seen in mice treated with either agent alone. nih.gov

Table 1: Survival Rates in HSV-1 Infected Thermally Injured (TI) Mice

Treatment Group Outcome
IL-12 (500 U/mouse) alone Did not resist HSV-1 infection
This compound (1 µg/kg) alone Did not resist HSV-1 infection
IL-12 and this compound in combination 60-80% survival
IL-12 and BEN-CD4+ T cells in combination 60-80% survival

Data sourced from a study on combination therapy in thermally injured mice infected with HSV-1. nih.gov

Other Biological Activities

Beyond its effects on the nervous and immune systems, this compound has been shown to influence cellular metabolic processes.

Promotion of Isolated Rat Liver Mitochondrial Energy Metabolism

This compound has been found to promote energy metabolism in mitochondria isolated from rat livers. caymanchem.com A microcalorimetric investigation demonstrated this effect, quantifying its potency. caymanchem.com

Table 2: Effect of this compound on Mitochondrial Metabolism

Activity Effective Concentration (EC50)
Promotion of isolated rat liver mitochondrial energy metabolism 30.95 µg/ml

Data sourced from a microcalorimetric study on alkaloids from Radix Aconite Lateralis Preparata. caymanchem.com

Table of Mentioned Compounds

Compound Name
Acyclovir
Amphotericin B
This compound
Interleukin-12 (IL-12)

Modulation of Cytokine Secretion

This compound (BMA) has demonstrated the ability to modulate inflammatory responses by inhibiting the secretion of key pro-inflammatory cytokines. nih.gov In studies utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, BMA was found to significantly suppress the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.gov

The overproduction of these cytokines by activated macrophages is a hallmark of inflammatory processes. nih.gov Treatment with 160 µM of BMA resulted in a marked decrease in the levels of these secreted cytokines. nih.gov Specifically, the concentration of TNF-α was reduced to 89.42 pg/mL, IL-1β to 56.56 pg/mL, and IL-6 to 55.15 pg/mL. nih.gov This inhibitory effect extends to the transcriptional level, where BMA treatment also significantly reduced the mRNA expression of TNF-α, IL-1β, and IL-6 in the LPS-activated macrophages. researchgate.net These findings suggest that BMA's anti-inflammatory activity is mediated, at least in part, through the suppression of pro-inflammatory cytokine expression at both the protein and mRNA levels. nih.govresearchgate.net The mechanism for this suppression involves the inhibition of the NF-κB and MAPK signaling pathways. nih.gov

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Activated RAW264.7 Macrophages

CytokineConcentration with 160 µM BMA Treatment (pg/mL)Reference
TNF-α89.42 nih.gov
IL-1β56.56 nih.gov
IL-655.15 nih.gov

Molecular Interactions with Proteins

This compound-Protein Binding (e.g., Hen Egg White Lysozyme)

This compound interacts directly with proteins, a phenomenon extensively studied using Hen Egg White Lysozyme (B549824) (HEWL) as a model. researcher.lifenih.gov The binding of BMA to HEWL has been confirmed through various analytical techniques. researcher.life A tryptophan fluorescence assay, for instance, revealed a concentration-dependent decrease in fluorescence, which is indicative of a direct interaction between BMA and the tryptophan residues of HEWL. researcher.lifenih.gov Further molecular docking studies have identified the specific nature of this binding, highlighting significant hydrophobic interactions and the formation of bonds between BMA and key residues within the protein. nih.govresearchgate.net

Induction of Conformational Alterations and Protein Aggregation

The binding of this compound to HEWL induces significant changes in the protein's structure. researcher.lifescilit.com Circular Dichroism (CD) spectroscopy has shown that this interaction leads to a reduction in the α-helical content of the protein, signifying a distinct conformational alteration. nih.govresearchgate.net

This structural change exposes previously buried hydrophobic regions of the protein, a finding supported by the 8-anilino-1-naphthalenesulfonic acid (ANS)-binding assay. researcher.life The exposure of these hydrophobic patches promotes protein aggregation. researcher.lifenih.gov Light scattering and Thioflavin T (ThT)-binding assays have confirmed that the interaction with BMA leads to increased protein aggregation and the formation of amyloid fibrils. researcher.liferesearchgate.net Ultimately, the binding of BMA induces the formation of small oligomers and amyloid fibril structures from the native protein. researcher.lifescilit.com

Consequential Effects on Enzymatic Activity

The conformational changes and aggregation induced by this compound binding have a direct and detrimental effect on the protein's biological function. researcher.lifescilit.com In the case of HEWL, the structural distortion caused by BMA leads to a loss of its lytic function. nih.govresearchgate.net Enzyme activity assays have demonstrated that as BMA binds to HEWL and alters its structure, the enzymatic activity of the protein decreases significantly. researcher.lifescilit.com This disruption of functional integrity is a direct consequence of the BMA-induced structural changes. researcher.lifenih.gov

Table 2: Summary of this compound's Effects on Hen Egg White Lysozyme (HEWL)

EffectObservationAnalytical Technique(s)Reference
Protein Binding BMA directly interacts with HEWL.Tryptophan Fluorescence Assay, Molecular Docking researcher.life, nih.gov
Conformational Alterations Reduction in α-helix content; exposure of hydrophobic regions.Circular Dichroism, ANS-binding Assay researchgate.net, researcher.life
Protein Aggregation Formation of small oligomers and amyloid fibrils.Light Scattering, Thioflavin T (ThT)-binding Assay researcher.life, nih.gov
Enzymatic Activity Decreased lytic function of HEWL.Enzyme Activity Assay scilit.com, researchgate.net, researcher.life

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Activities

Benzoylmesaconine is a monoester C19-diterpenoid alkaloid characterized by an aconitane (B1242193) skeleton. Its biological activities, including analgesic and anti-inflammatory effects, are intrinsically linked to its specific structural arrangement. researchgate.netnih.govmdpi.com The key to understanding its activity and comparatively low toxicity lies in the nature and position of its substituent groups, particularly the ester moieties. nih.gov

The defining feature of this compound is the presence of a single benzoyl ester group at the C-14 position and a hydroxyl group at the C-8 position. This monoester configuration is a direct result of the hydrolysis of the acetyl group at C-8 from its parent compound, mesaconitine (B191843), a highly toxic diester diterpenoid alkaloid. nih.gov The absence of the C-8 acetyl group significantly reduces the toxicity of the molecule. nih.gov For instance, the toxicity of mono-ester alkaloids is reported to be substantially lower than that of diester alkaloids. nih.gov

The anti-inflammatory action of this compound has been demonstrated through the inhibition of pro-inflammatory mediators. nih.gov Studies have shown it significantly suppresses the production of nitric oxide (NO), prostaglandins (B1171923) (PGE2), and various cytokines like IL-1β, IL-6, and TNF-α in activated macrophages. nih.gov This activity is attributed to its ability to interfere with key inflammatory signaling pathways such as NF-κB and MAPK. nih.govnih.gov The presence of the bulky benzoyl group at C-14 is considered important for its interaction with biological targets, while the free hydroxyl group at C-8 modulates its pharmacokinetic and pharmacodynamic properties, contributing to a more favorable therapeutic window compared to its diester precursors. rsc.org

The analgesic effects of this compound have also been documented, and are mechanistically linked to its alkaloid structure. mdpi.combjmu.edu.cn The core aconitane framework and the specific stereochemistry of its functional groups are crucial for its ability to interact with pain-related biological targets.

Comparative Analysis with Other Diterpenoid Alkaloids

The biological profile of this compound is best understood through a comparative lens with other diterpenoid alkaloids, particularly those found in Aconitum species. These alkaloids are broadly classified based on their esterification patterns, which directly correlates with their toxicity and activity. The main categories for comparison are diester-diterpenoid alkaloids (DDAs), other monoester-diterpenoid alkaloids (MDAs), and non-ester diterpenoid alkaloids (NDAs).

Diester-Diterpenoid Alkaloids (DDAs): This group includes some of the most toxic natural compounds known, such as aconitine (B1665448), mesaconitine, and hypaconitine (B608023). They possess ester groups at both the C-8 (acetate) and C-14 (benzoyl or anisoyl) positions. nih.gov This diester structure is responsible for their potent cardiotoxicity and neurotoxicity, which arises from their strong activity as activators of voltage-gated sodium channels. nih.gov The de-esterification of the C-8 acetyl group, which transforms these DDAs into their corresponding MDAs like this compound, leads to a dramatic reduction in toxicity, estimated to be several hundredfold less. nih.gov

Other Monoester-Diterpenoid Alkaloids (MDAs): this compound belongs to this group, alongside benzoylaconine (B606023) and benzoylhypaconine (B8069442). nih.gov These compounds share the characteristic of having a single ester group, typically at C-14, and a hydroxyl group at C-8. While their toxicity is significantly lower than that of DDAs, they retain considerable biological activities, such as anti-inflammatory and analgesic properties. researchgate.netnih.gov Among the MDAs, this compound is often found in higher concentrations in processed Aconitum roots. nih.gov

Non-Ester Diterpenoid Alkaloids (NDAs): This group, which includes compounds like aconine, mesaconine, and hypaconine, lacks ester groups at both C-8 and C-14. They are formed by the hydrolysis of both ester linkages from DDAs. These compounds are considered to have the lowest toxicity among the aconitine-type alkaloids. nih.gov

Alkaloid TypeCompound NameEster Group at C-8Ester Group at C-14Relative ToxicityPrimary Biological Activities
Diester (DDA)AconitineAcetylBenzoylVery HighNeurotoxin, Cardiotoxin
Diester (DDA)MesaconitineAcetylBenzoylVery HighNeurotoxin, Cardiotoxin
Diester (DDA)HypaconitineAcetylBenzoylVery HighNeurotoxin, Cardiotoxin
Monoester (MDA)This compound-OHBenzoylLowAnti-inflammatory, Analgesic researchgate.netnih.gov
Monoester (MDA)Benzoylaconine-OHBenzoylLowAnti-inflammatory, Analgesic
Monoester (MDA)Benzoylhypaconine-OHBenzoylLowAnti-inflammatory, Analgesic
Non-Ester (NDA)Mesaconine-OH-OHVery LowMinimal activity

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pharmacological Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of compounds with their biological activities. nih.gov This predictive tool is valuable for understanding the pharmacological properties of a series of related compounds like diterpenoid alkaloids and for designing new molecules with enhanced activity or reduced toxicity. nih.govmdpi.com

Several QSAR studies have been conducted on diterpenoid alkaloids to predict various biological endpoints, including toxicity, local anesthetic activity, and anti-inflammatory effects. nih.govresearchgate.netnih.gov In one notable study, a QSAR model was developed to predict the anti-inflammatory activity of 15 diterpenoid alkaloids, with this compound included as one of the compounds in the dataset. nih.govmdpi.comsemanticscholar.org

The model was built using the Partial Least Squares (PLS) method, which correlated various calculated molecular descriptors with the experimentally determined anti-inflammatory activity (expressed as EC50 values from a rat paw edema assay). nih.gov The resulting QSAR model demonstrated strong predictive power. nih.gov

The equation for the prediction model was: log(EC50) = -0.0260 × SAA + 0.0086 × SAG + 0.0011 × VOL - 0.0641 × HE - 0.2628 × LogP - 0.5594 × REF - 0.2211 × POL - 0.1964 × MASS + 0.088 × BE + 0.1398 × HF nih.gov

This model indicates that the anti-inflammatory activity of these alkaloids is influenced by a combination of factors including surface area (SAA, SAG), volume (VOL), hydrophobicity (LogP), and electronic properties (HE, REF, POL). nih.gov For this compound, this model provided a predicted activity value that was in good agreement with its experimental anti-inflammatory potency, validating the model's utility for this class of compounds. mdpi.com Such QSAR models serve as a powerful tool for the virtual screening and rational design of new, safer, and more effective anti-inflammatory agents based on the diterpenoid alkaloid scaffold.

QSAR Model Data for Selected Diterpenoid Alkaloids mdpi.com
Compound NameExperimental log(EC50)Predicted log(EC50)
This compound1.69890.9903
Benzoyldeoxyaconine0-0.7386
Benzoylaconine00.2778
Aconine1.69892.6849

Metabolism and Pharmacokinetics in Research Models

Absorption, Distribution, Metabolism, and Elimination (ADME) Processes

Pharmacokinetics is the quantitative study of the absorption, distribution, metabolism, and excretion (ADME) of a drug. onlinescientificresearch.comnih.gov Understanding these processes is fundamental to drug discovery and development. onlinescientificresearch.com The body of research on benzoylmesaconine (BMA) indicates that it undergoes rapid absorption and elimination in vivo. nih.gov Studies in rats have shown that after oral administration of pure BMA, the compound is quickly absorbed, with the time to reach maximum plasma concentration (Tmax) observed to be between 13.0 and 35.0 minutes. nih.govmdpi.com The elimination half-life (T1/2) for pure BMA in rats has been reported as 228.3 ± 117.0 minutes. nih.gov Other research has noted a longer elimination half-life (T1/2 β) of 407 ± 180 minutes. nih.gov

The ADME characteristics of aconitum alkaloids, including BMA, have been summarized in both clinical and pre-clinical models. mdpi.com These studies highlight the importance of understanding the in vivo processes to evaluate the rationality of traditional prescriptions containing these compounds. nih.gov

Hepatic Metabolism and Enzyme Involvement (e.g., CYP3A4, CYP3A5)

The liver is a primary site for drug metabolism, with cytochrome P450 (CYP) enzymes playing a critical role. medsafe.govt.nz Research has demonstrated that CYP3A4 and CYP3A5 are the predominant enzymes responsible for the metabolism of monoester-diterpene Aconitum alkaloids, including this compound. nih.govnih.gov In studies using human liver microsomes, the metabolism of BMA was significantly affected by inhibitors of CYP3A4 and CYP3A5. nih.gov Experiments with cDNA-expressed CYP enzymes further confirmed the essential role of CYP3A4 and CYP3A5 in BMA metabolism. nih.govnih.gov The rate of BMA metabolism by CYP3A4 was found to be 19.48% ± 2.02%. nih.gov

The main metabolic pathways for BMA in human liver microsomes include demethylation, dehydrogenation, demethylation-dehydrogenation, hydroxylation, and didemethylation. nih.govnih.gov These metabolic processes result in the formation of eight different metabolites. nih.govnih.gov This biotransformation is considered a detoxification process, as it converts the parent compound into less toxic metabolites. nih.govnih.gov

Role of Efflux Transporters (e.g., Multi-drug Resistance Associated Protein 2 (MRP2))

Efflux transporters are proteins that actively pump substrates out of cells, playing a significant role in drug disposition and toxicity prevention. nih.gov For Aconitum alkaloids, including this compound, the multi-drug resistance-associated protein 2 (MRP2) has been identified as a key efflux transporter. mdpi.comnih.gov

Studies using cultured Caco-2 and transfected MDCKII cells have shown that MRP2 is involved in the transport of BMA. nih.gov In bidirectional transport assays, the efflux ratio (Er) of BMA in Caco-2 cells was approximately 4. nih.gov The involvement of MRP2 was further confirmed by using MRP2 inhibitors, which led to changes in the transport of BMA. nih.gov This suggests that MRP2 contributes to the efflux of BMA, potentially limiting its absorption and bioavailability. mdpi.com

Influence of Traditional Medicinal Preparations on Pharmacokinetics

The pharmacokinetic profile of a single compound can be significantly altered when it is administered as part of a complex herbal formula. mdpi.comresearchgate.net This is particularly relevant for this compound, which is often a component of traditional medicinal preparations like Wutou decoction. nih.govmdpi.com

A comparative pharmacokinetic study in rats demonstrated that the elimination of BMA was significantly faster when administered as part of Wutou decoction compared to pure BMA. nih.gov The half-life (T1/2) and mean residence time (MRT) of BMA in Wutou decoction were markedly decreased. nih.gov Specifically, the T1/2 of BMA in the decoction was 61.8 ± 35.1 minutes, compared to 228.3 ± 117.0 minutes for pure BMA. nih.gov The area under the curve (AUC), which represents total drug exposure, was five-fold lower for BMA in the decoction. nih.gov

The co-existing constituents in the herbal decoction can influence the ADME processes of BMA. mdpi.com It is suggested that other ingredients in Wutou decoction may induce the expression of efflux transporters like MRP2 and metabolic enzymes such as CYP3A, leading to reduced absorption and faster elimination of BMA. mdpi.com For instance, co-administration with Rhizoma Zingiberis has been shown to reduce the maximum concentration (Cmax) of BMA while increasing its half-life, time to maximum concentration, and AUC. nih.gov Conversely, Ganjiang (dried ginger) may enhance the absorption of this compound. onlinescientificresearch.comrsc.org These interactions highlight the complexity of predicting the pharmacokinetic behavior of individual compounds within a traditional herbal formula.

Data Tables

Table 1: Pharmacokinetic Parameters of this compound (BMA) in Rats After Oral Administration of Pure BMA and Wutou Decoction. nih.gov

ParameterPure BMA (5 mg/kg)Wutou Decoction (equivalent to 5 mg/kg BMA)
T1/2 (min) 228.3 ± 117.061.8 ± 35.1
MRT (min) 155.0 ± 33.255.8 ± 16.4
AUC(0-t) (ng·min/mL) 2247.4 ± 1171.9447.8 ± 292.2

Data presented as mean ± standard deviation.

Table 2: Metabolic Pathways and Metabolites of this compound in Human Liver Microsomes. nih.govnih.gov

Metabolic PathwayNumber of Metabolites Detected
DemethylationMultiple
DehydrogenationMultiple
Demethylation-dehydrogenationMultiple
HydroxylationMultiple
DidemethylationMultiple
Total Metabolites 8

Q & A

Q. What methodological approaches resolve contradictions in reported receptor binding profiles, such as negative inhibition rates in opioid receptor assays?

  • Methodological Answer : Negative inhibition rates (e.g., MOR: -5%) in competitive binding assays may arise from assay-specific conditions (e.g., concentration ranges, receptor subtypes). Orthogonal assays, such as functional cAMP inhibition or β-arrestin recruitment, should be employed to confirm receptor modulation. Rat brain homogenate studies (92% inhibition for Ignavine vs. 17% for this compound) highlight tissue-specific effects .

Q. How does the dissolution behavior of this compound in formulations like Fuzi Lizhongwan affect bioavailability, and what models best describe this?

  • Methodological Answer : Dissolution profiles over 24 hours, analyzed via HPLC-QQQ-MS, show slow release kinetics best modeled by the Weibull equation (R² > 0.99). Variability between manufacturers (due to raw material sources or processing) can impact bioavailability, requiring batch-specific dissolution testing for quality control .

Q. What strategies assess potential drug accumulation of this compound during prolonged use of herbal combinations?

  • Methodological Answer : Plasma pharmacokinetic studies with repeated dosing should measure mean residence time (MRT) and trough concentrations. For example, this compound accumulates in plasma when co-administered with other alkaloids (e.g., methylephedrine), necessitating therapeutic drug monitoring (TDM) to ensure safety .

Q. How can researchers elucidate the anti-inflammatory mechanisms of this compound in cellular models like RAW264.7 macrophages?

  • Methodological Answer : In lipopolysaccharide (LPS)-stimulated RAW264.7 cells, measure prostaglandin E2 (PGE2) levels via ELISA and assess NF-κB pathway inhibition via Western blot. Dose-response experiments (e.g., 1–100 µM) should confirm concentration-dependent suppression of inflammatory biomarkers .

Q. What experimental designs are recommended for studying this compound’s receptor selectivity across opioid subtypes?

  • Methodological Answer : Use radioligand displacement assays with [³H]-diprenorphine across μ (MOR), δ (DOR), κ (KOR), and nociceptin (NOP) receptors. Negative inhibition values may indicate allosteric modulation; follow-up functional assays (e.g., GTPγS binding) can clarify mechanistic pathways .

Data Analysis and Contradiction Management

Q. How should researchers address batch-to-batch variability in this compound content across Aconitum-derived products?

  • Methodological Answer : Apply PCA to 62 batches of Aconiti Lateralis Radix Praeparata to identify outlier batches. Homogeneity testing (e.g., RSD < 3% for alkaloid content) ensures consistency, particularly for GMP-certified vs. non-GMP samples .

Q. What statistical models are suitable for analyzing dissolution data of this compound in sustained-release formulations?

  • Methodological Answer : The Weibull model is optimal for fitting dissolution curves (R² > 0.99), as it accounts for lag times and matrix erosion. Manufacturer-specific variability should be analyzed via ANOVA to assess the impact of processing parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.